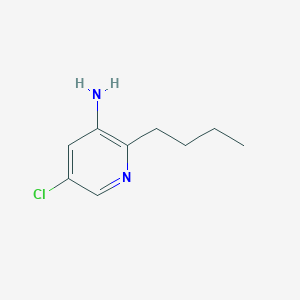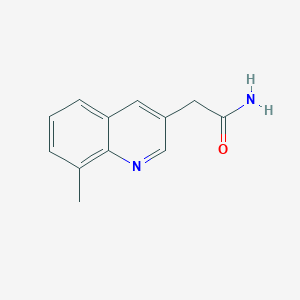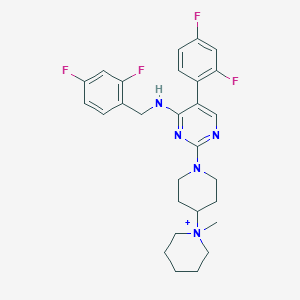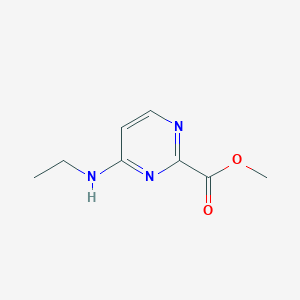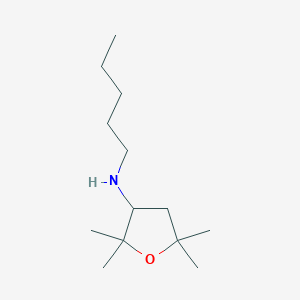
2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine is a heterocyclic compound with a unique structure that includes a five-membered oxolane ring substituted with four methyl groups and an amine group attached to a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts such as sulfuric acid or zeolites . The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The pathways involved may include metabolic processes and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A similar compound with a tetrahydrofuran ring instead of an oxolane ring.
2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid: Another related compound with a pyrrolin ring and carboxylic acid group.
Uniqueness
2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine is unique due to its specific substitution pattern and the presence of an amine group attached to a pentyl chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H27NO |
|---|---|
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-N-pentyloxolan-3-amine |
InChI |
InChI=1S/C13H27NO/c1-6-7-8-9-14-11-10-12(2,3)15-13(11,4)5/h11,14H,6-10H2,1-5H3 |
InChI-Schlüssel |
OONQEIBGLRZEQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1CC(OC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


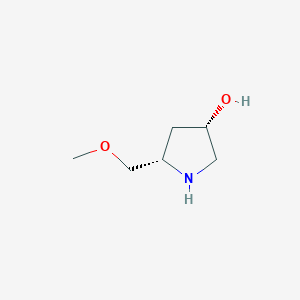
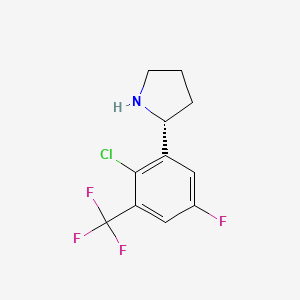

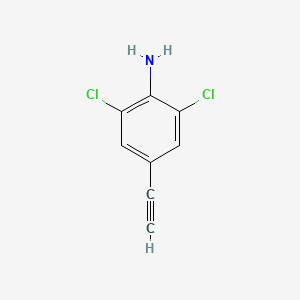
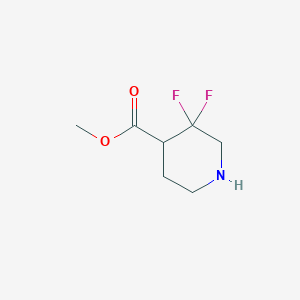
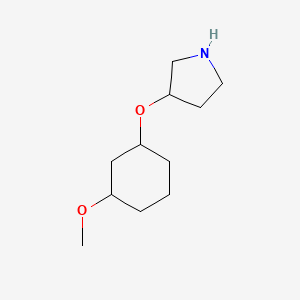
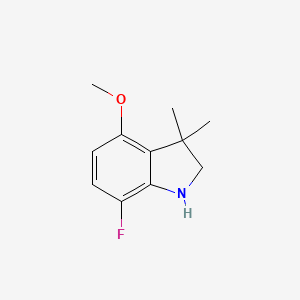
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)
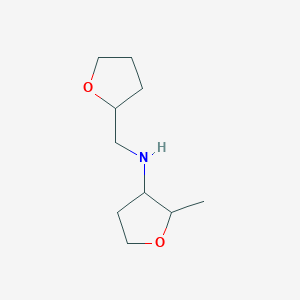
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
